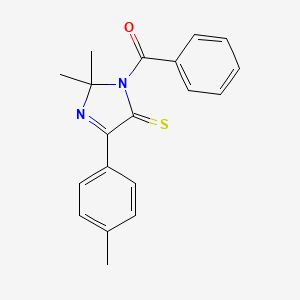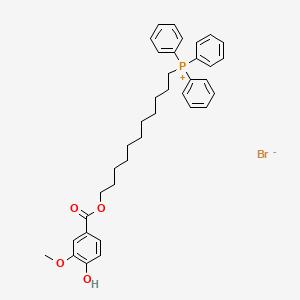
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide, also known as SkQ1, is a mitochondria-targeted antioxidant that has been extensively researched for its potential therapeutic applications. This compound has shown promising results in various scientific studies and has been found to possess several biochemical and physiological effects.
作用机制
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide works by targeting and neutralizing reactive oxygen species (ROS) that are produced during cellular respiration. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This compound has been found to be effective in preventing mitochondrial dysfunction, which is a major contributor to the aging process and various diseases.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-oxidative properties. This compound has been found to be effective in reducing inflammation and preventing cell death caused by oxidative stress. This compound has also been found to improve mitochondrial function, which is essential for cellular energy production and overall health.
实验室实验的优点和局限性
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide has several advantages for lab experiments, including its ability to target and neutralize ROS, its mitochondria-targeted nature, and its potential therapeutic applications. However, this compound also has some limitations, including its complex synthesis process, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide, including its potential applications in cancer treatment, its effects on aging and longevity, and its use in combination with other therapeutic agents. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
合成方法
The synthesis of (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with 10-undecen-1-ol, followed by the reaction of the resulting product with 4-hydroxy-3-methoxybenzoyl chloride. The final step involves the quaternization of the resulting compound with bromomethane. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide has been extensively studied for its potential therapeutic applications in various scientific fields, including ophthalmology, neurology, cardiology, and dermatology. In ophthalmology, this compound has been found to be effective in treating various eye diseases, including age-related macular degeneration, cataracts, and glaucoma. In neurology, this compound has shown promising results in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. In cardiology, this compound has been found to be effective in preventing heart damage caused by ischemia-reperfusion injury. In dermatology, this compound has been found to possess anti-aging properties and has been used in various cosmetic products.
属性
IUPAC Name |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43O4P.BrH/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34;/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXQDPFRLJGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44BrO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

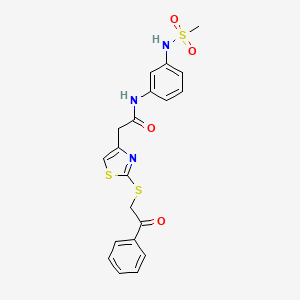
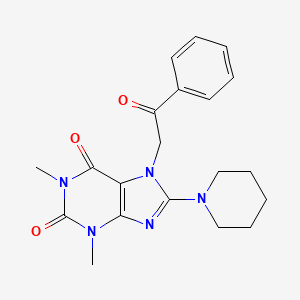
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)
![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)
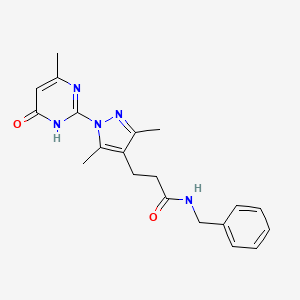
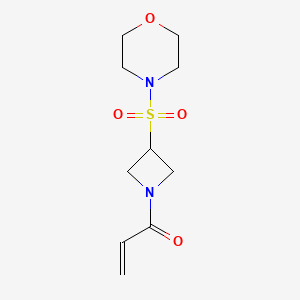
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)
![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)
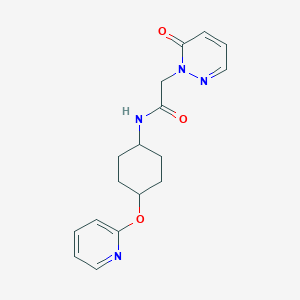
![4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2580895.png)
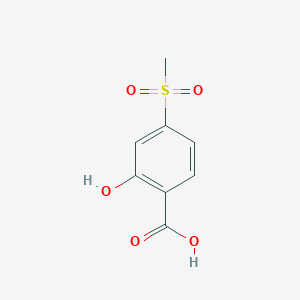
![8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2580897.png)
